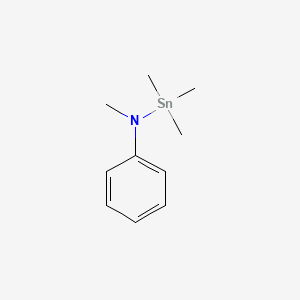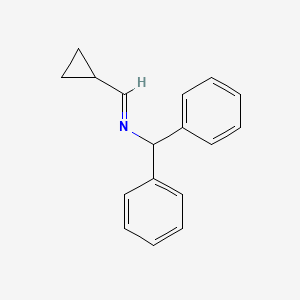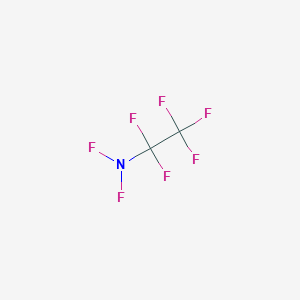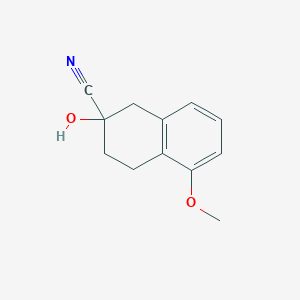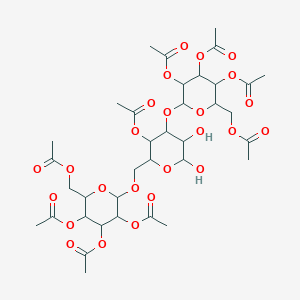
4-O-Acetyl-3,6-DI-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-D-mannopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-O-Acetyl-3,6-DI-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-D-mannopyranose is a complex carbohydrate derivative. It is a type of glycoside, where a sugar molecule is bonded to another functional group via a glycosidic bond. This compound is of interest in various fields such as organic chemistry, biochemistry, and pharmaceutical sciences due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-Acetyl-3,6-DI-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-D-mannopyranose typically involves the protection of hydroxyl groups in mannopyranose followed by glycosylation reactions. The acetylation of hydroxyl groups can be achieved using acetic anhydride in the presence of a catalyst such as pyridine. The glycosylation step may involve the use of a glycosyl donor and an acceptor under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such complex carbohydrates often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of automated synthesizers and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the hydroxyl groups, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: Substitution reactions can occur at the acetyl groups, where they can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may regenerate hydroxyl groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the production of specialized chemicals and materials.
作用机制
The mechanism of action of 4-O-Acetyl-3,6-DI-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-D-mannopyranose involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Mannopyranosides: Other glycosides derived from mannopyranose.
Acetylated Sugars: Compounds with acetyl groups attached to sugar molecules.
Uniqueness
The uniqueness of 4-O-Acetyl-3,6-DI-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-D-mannopyranose lies in its specific structure, which may confer unique biological activities and chemical properties compared to other similar compounds.
属性
分子式 |
C36H50O25 |
|---|---|
分子量 |
882.8 g/mol |
IUPAC 名称 |
[3,4,5-triacetyloxy-6-[[3-acetyloxy-5,6-dihydroxy-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C36H50O25/c1-13(37)48-10-23-27(52-16(4)40)30(54-18(6)42)32(56-20(8)44)35(59-23)50-12-22-26(51-15(3)39)29(25(46)34(47)58-22)61-36-33(57-21(9)45)31(55-19(7)43)28(53-17(5)41)24(60-36)11-49-14(2)38/h22-36,46-47H,10-12H2,1-9H3 |
InChI 键 |
CBPYPXHPEOFWSS-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-12,13-dihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,1](/img/structure/B14747564.png)



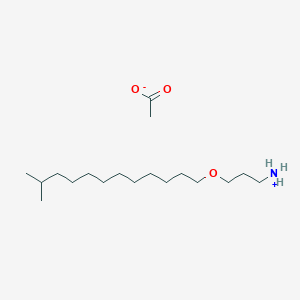
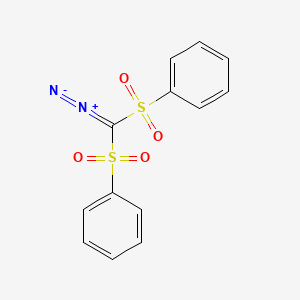
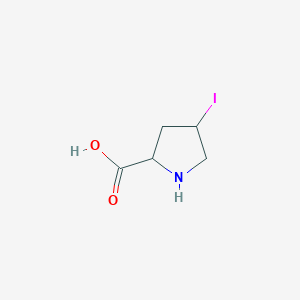

![4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B14747619.png)
